(R)-Serabenast

Description

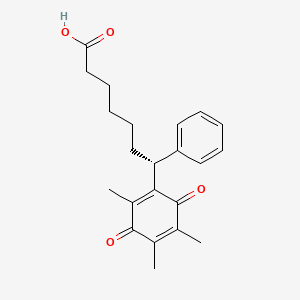

(R)-Serabenast is a chiral organic compound characterized by its stereospecific configuration at the R-enantiomeric center. The compound’s IUPAC name and molecular formula remain unspecified in available literature, but its nomenclature aligns with guidelines for stereochemical descriptors and substituent prioritization . Preliminary hypotheses posit that (R)-Serabenast may belong to a class of phosphonate or aryl-substituted derivatives, given the prevalence of similar compounds in catalysis and bioactivity studies .

Properties

CAS No. |

103187-09-3 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(7R)-7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid |

InChI |

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)/t18-/m1/s1 |

InChI Key |

ZBVKEHDGYSLCCC-GOSISDBHSA-N |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)[C@H](CCCCCC(=O)O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Table 1: Key Properties of (R)-Serabenast and Analogs

*Data for (R)-Serabenast inferred from structural analogs due to lack of direct experimental reports.

Structural and Functional Similarities

- Phosphorus-Containing Analogs : Compound A, a phosphoester derivative, shares a phosphorus-oxygen backbone with (R)-Serabenast. This structural motif enhances thermal stability and flame-retardant properties in polymers . However, (R)-Serabenast’s stereochemistry may confer distinct reactivity in asymmetric catalysis.

- Chiral NSAID Derivatives: Compound B, a chiral non-steroidal anti-inflammatory drug (NSAID) analog, highlights the role of enantiopurity in biological activity. While (R)-Serabenast lacks reported COX inhibition, its R-configuration could optimize receptor binding in therapeutic contexts .

Methodological Considerations for Comparative Studies

Chemical Similarity Analysis

Quantitative structure-activity relationship (QSAR) models and Tanimoto coefficient-based algorithms can objectively compare (R)-Serabenast with analogs. For instance, R-language tools enable molecular fingerprinting and clustering to identify functional group overlaps .

Data Presentation Standards

Adherence to IUPAC nomenclature and SI units is critical for reproducibility. For example, oxidation states and stereochemical descriptors must follow italicized formatting (e.g., (S)-1a, Fe^II) . Tabular data should prioritize clarity, with footnotes defining abbreviations (e.g., p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.